molecular formula C9H10BFO3 B14084969 (3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid

(3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid

Cat. No.: B14084969
M. Wt: 195.99 g/mol
InChI Key: SXOSSRKDABEYEN-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H10BFO3 and a molecular weight of 195.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an oxetane ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-4-(oxetan-3-yl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Protodeboronation: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Corresponding phenol.

    Protodeboronation: Corresponding aryl compound.

Scientific Research Applications

(3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of the biaryl product and regeneration of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic properties. This makes it a valuable building block in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C9H10BFO3

Molecular Weight

195.99 g/mol

IUPAC Name

[3-fluoro-4-(oxetan-3-yl)phenyl]boronic acid

InChI

InChI=1S/C9H10BFO3/c11-9-3-7(10(12)13)1-2-8(9)6-4-14-5-6/h1-3,6,12-13H,4-5H2

InChI Key

SXOSSRKDABEYEN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2COC2)F)(O)O

Origin of Product

United States

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